molecular formula C21H25N3O B2749433 1'-methyl-1-[(4-methylphenyl)methyl]-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one CAS No. 2319875-43-7

1'-methyl-1-[(4-methylphenyl)methyl]-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one

Cat. No.: B2749433
CAS No.: 2319875-43-7
M. Wt: 335.451
InChI Key: HUYLQABIJQAEAE-UHFFFAOYSA-N
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Description

1-Methyl-1’-[(4-methylphenyl)methyl]spiro[3H-quinazoline-2,4’-piperidine]-4-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound features a quinazoline ring fused with a piperidine ring, making it a significant molecule in medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 1-Methyl-1’-[(4-methylphenyl)methyl]spiro[3H-quinazoline-2,4’-piperidine]-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized by reacting anthranilic acid with formamide under high temperature.

    Spiro Formation: The quinazoline derivative is then reacted with a piperidine derivative in the presence of a suitable catalyst to form the spiro linkage.

    Methylation: The final step involves the methylation of the compound using methyl iodide in the presence of a base like potassium carbonate.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-1’-[(4-methylphenyl)methyl]spiro[3H-quinazoline-2,4’-piperidine]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups on the quinazoline ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-Methyl-1’-[(4-methylphenyl)methyl]spiro[3H-quinazoline-2,4’-piperidine]-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Neuroscience: It is investigated for its potential neuroprotective effects and its ability to modulate neurotransmitter receptors.

    Pharmacology: The compound is used in pharmacological studies to understand its interaction with various biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-Methyl-1’-[(4-methylphenyl)methyl]spiro[3H-quinazoline-2,4’-piperidine]-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, in cancer cells, it may inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

1-Methyl-1’-[(4-methylphenyl)methyl]spiro[3H-quinazoline-2,4’-piperidine]-4-one can be compared with other spiro compounds and quinazoline derivatives:

    Spiro[cyclohexane-1,2’-quinazoline]: This compound has a similar spiro linkage but lacks the piperidine ring, making it less complex.

    1-Methyl-4-phenylpiperidine: This compound contains the piperidine ring but lacks the quinazoline structure, resulting in different biological activities.

    Quinazoline-2,4-dione: This compound has a quinazoline ring but lacks the spiro linkage, leading to different chemical properties.

The uniqueness of 1-Methyl-1’-[(4-methylphenyl)methyl]spiro[3H-quinazoline-2,4’-piperidine]-4-one lies in its spiro linkage and the combination of quinazoline and piperidine rings, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-methyl-1'-[(4-methylphenyl)methyl]spiro[3H-quinazoline-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-16-7-9-17(10-8-16)15-24-13-11-21(12-14-24)22-20(25)18-5-3-4-6-19(18)23(21)2/h3-10H,11-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYLQABIJQAEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC3(CC2)NC(=O)C4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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